

An In-depth Technical Guide to 2,7-Diacetamidofluorene

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Compound of Interest

Compound Name: 2,7-Diacetamidofluorene

Cat. No.: B165466

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Introduction

2,7-Diacetamidofluorene, with the CAS Number 304-28-9, is a derivative of fluorene, a polycyclic aromatic hydrocarbon.^[1] It is characterized by the presence of two acetamido groups at the 2 and 7 positions of the fluorene core. This compound and its derivatives are subjects of interest in medicinal chemistry and toxicology due to the biological activities associated with the fluorene scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of **2,7-Diacetamidofluorene**.

Chemical and Physical Properties

2,7-Diacetamidofluorene is a stable, colorless solid at room temperature with a high melting point, which is characteristic of aromatic compounds with the capacity for hydrogen bonding.^[1]

| Property | Value | Reference |
|---------------------------|---|-----------|
| CAS Number | 304-28-9 | [1] |
| Molecular Formula | C ₁₇ H ₁₆ N ₂ O ₂ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Melting Point | 281 °C | [1] |
| Boiling Point (estimated) | 423.04 °C | [1] |
| Physical State | Colorless solid | [1] |
| LogP | 2.28 | [1] |
| pKa (predicted) | 14.52 ± 0.20 | [1] |

Synthesis

The synthesis of **2,7-Diacetamidofluorene** can be achieved through the acetylation of its precursor, 2,7-diaminofluorene. A detailed experimental protocol for the synthesis of 2,7-diaminofluorene from 2,7-dinitrofluorene is outlined below, followed by a general method for the subsequent acetylation.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene

This protocol is adapted from the reduction of 2,7-dinitrofluorene.[2]

Materials:

- 2,7-Dinitrofluorene
- Palladium on activated charcoal (Pd/C)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Hydrogen gas (H₂)

- Celite

Procedure:

- A solution of 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and Pd/C (578 mg, 4.9 mmol) in a 1:1 (v/v) mixture of THF and MeOH (600 mL) is prepared.
- The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.
- Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.
- The filter cake is washed with ethyl acetate.
- The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a gray solid. The product can be used in the subsequent step without further purification.[\[2\]](#)

Experimental Protocol: Acetylation of 2,7-Diaminofluorene

A general method for the acetylation of aromatic amines involves the use of acetic anhydride.

Materials:

- 2,7-Diaminofluorene
- Acetic anhydride
- A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)
- A base (optional, e.g., pyridine or triethylamine)

Procedure:

- Dissolve 2,7-diaminofluorene in a suitable solvent.
- Add a molar excess of acetic anhydride to the solution. The reaction can be carried out at room temperature or with gentle heating.

- If necessary, a base can be added to catalyze the reaction and neutralize the acetic acid byproduct.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure.
- The crude **2,7-Diacetamidofluorene** can be purified by recrystallization from an appropriate solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a documented and effective method for the analysis of **2,7-Diacetamidofluorene**. A reverse-phase HPLC method has been developed with the following parameters:[1]

- Column: Newcrom R1 (a reverse-phase column with low silanol activity)
- Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.
- Detection: UV absorption

Biological Activity and Toxicology

The biological profile of **2,7-Diacetamidofluorene** is not extensively studied; however, data on its toxicity and the activity of related fluorene derivatives provide important insights.

Toxicology and Carcinogenicity

Toxicological data indicates that **2,7-Diacetamidofluorene** is tumorigenic. The lowest published toxic dose (TDLo) in an oral study with rats was reported as 4830 mg/kg over 46 weeks, leading to liver tumors.[3] This suggests that **2,7-Diacetamidofluorene** is a carcinogen. [3]

The carcinogenicity of fluorene derivatives is a subject of ongoing research. For instance, 2-acetylaminofluorene is a well-known carcinogen. Studies on various fluorene derivatives have shown that modifications at different positions on the fluorene ring do not necessarily eliminate its carcinogenic activity, suggesting that the core structure plays a critical role in its tumorigenic properties.

Potential as an HCV Inhibitor Scaffold

Derivatives of the 2,7-diaminofluorene scaffold have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.^[4] This suggests that the symmetric 2,7-disubstituted fluorene core could be a valuable pharmacophore for the development of novel antiviral agents.

Logical Relationships and Workflows

The synthesis of **2,7-Diacetamidofluorene** follows a clear logical progression from commercially available starting materials.



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Caption: Synthetic pathway to **2,7-Diacetamidofluorene**.

The evaluation of the biological activity of fluorene derivatives often follows a standard workflow in drug discovery and toxicology.

Caption: Workflow for biological evaluation of fluorene derivatives.

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